![molecular formula C10H23N3 B1385198 N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 224456-89-7](/img/structure/B1385198.png)
N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Therapeutic Potential for Glioma
This compound has shown promise in the treatment of glioma, a type of tumor that occurs in the brain and spinal cord. It is taken up by cells via endocytosis and inhibits the expression of cellular pluripotency markers, which may contribute to its therapeutic effects .
Neurodegenerative Diseases
Research suggests that “N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine” could be beneficial in treating neurodegenerative diseases. The mechanism involves cellular uptake and interaction with specific pathways that affect cell survival and death .
Cancer Treatment
The compound has been shown to have potential applications in cancer treatment due to its ability to be absorbed by cancer cells and affect their proliferation .
Organic Synthesis Precursor
It serves as a precursor in organic synthesis, particularly for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide, which is achieved by reacting with furan-2-carbonyl chloride .
Antifungal Agents
A series of derivatives of this compound have been synthesized as potential antifungal agents, showing the versatility of “N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine” in medicinal chemistry applications .
Tyrosine Kinase Inhibition
The compound has been structurally characterized in various forms for its role in inhibiting tyrosine kinases, which are enzymes that can be overactive in certain types of leukemia .
Biosynth - FM117139 | 4572-03-6 | 3-(4-Methylpiperazin-1-yl)propan-1-amine Thermo Fisher Scientific - 1-(3-Aminopropyl)-4-methylpiperazine, 98% Thermo Fisher Scientific - 1-(3-Aminopropyl)-4-methylpiperazine, 98% MDPI - Synthesis and Biological Activity of Some 3-(4-(Substituted …) MDPI - Molbank | Free Full-Text | N-(4-Methyl-3-( (4-(pyridin-3-yl …)
Future Directions
properties
IUPAC Name |
N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-11-5-4-6-13-9-7-12(2)8-10-13/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQNWFWUGMGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651268 | |
Record name | N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
CAS RN |
224456-89-7 | |
Record name | N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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